MAO-A Inhibition Potency: Esuprone vs. Clinical Benchmark Moclobemide
Esuprone demonstrates high potency as an MAO-A inhibitor with an IC50 of 7.3 nM in enzyme assays . In a direct comparative human PET study, Esuprone (800 mg daily) achieved a comparable reduction in brain MAO-A binding to moclobemide (300 mg twice daily), as measured by [11C]harmine displacement [1]. This indicates that despite a shorter plasma half-life (approximately 4 hours) [1], Esuprone achieves equivalent target engagement in the human brain at the tested dose.
| Evidence Dimension | In vivo brain MAO-A occupancy in humans |
|---|---|
| Target Compound Data | Esuprone 800 mg/day: marked reduction in [11C]harmine binding |
| Comparator Or Baseline | Moclobemide 300 mg twice daily: marked and similar reduction |
| Quantified Difference | Comparable MAO-A inhibition (qualitative assessment of PET images) |
| Conditions | Randomized, double-blind, placebo-controlled PET study in 16 healthy male volunteers, 7-day treatment period |
Why This Matters
Procurement for human target engagement studies can rely on Esuprone to achieve robust brain MAO-A inhibition comparable to an approved clinical agent, despite distinct pharmacokinetic properties.
- [1] Bergström M, Westerberg G, Németh G, et al. Eur J Clin Pharmacol. 1997;52(2):121-8. PMID: 9174681. View Source
